

# An In-depth Technical Guide to 4-Nitrobutanal: Synthesis, Characterization, and Potential Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4-Nitrobutanal**

Cat. No.: **B14455207**

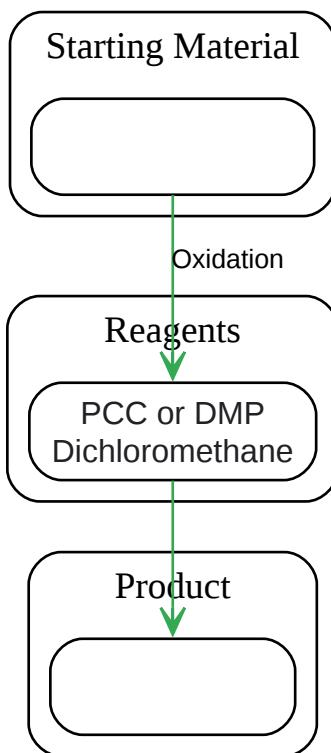
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Nitrobutanal**, a nitroalkane of interest in organic synthesis and potentially in drug discovery. This document details its chemical identity, proposed synthetic routes, analytical characterization methods, and prospective biological significance. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.

## Chemical Identity and Properties

**4-Nitrobutanal** is a bifunctional organic molecule containing both a nitro group and an aldehyde functional group. These functionalities impart unique reactivity, making it a valuable intermediate for the synthesis of more complex molecules.


| Identifier        | Value                                                             |
|-------------------|-------------------------------------------------------------------|
| CAS Number        | 73707-26-3 <a href="#">[1]</a>                                    |
| Molecular Formula | C <sub>4</sub> H <sub>7</sub> NO <sub>3</sub> <a href="#">[1]</a> |
| Molecular Weight  | 117.10 g/mol <a href="#">[1]</a>                                  |
| IUPAC Name        | 4-nitrobutanal <a href="#">[1]</a>                                |
| Canonical SMILES  | C(CC=O)C--INVALID-LINK--[O-] <a href="#">[1]</a>                  |
| InChIKey          | MPFLMSMVNIRCJA-UHFFFAOYSA-N <a href="#">[1]</a>                   |

## Synthesis of 4-Nitrobutanal

While a specific, detailed synthesis of **4-Nitrobutanal** is not readily available in the cited literature, a plausible and efficient route can be proposed based on well-established organic reactions, primarily the oxidation of the corresponding alcohol, 4-nitrobutan-1-ol.

## Proposed Synthetic Pathway: Oxidation of 4-Nitrobutan-1-ol

The most direct approach to synthesize **4-Nitrobutanal** is the selective oxidation of 4-nitrobutan-1-ol. Various mild oxidizing agents can be employed to convert the primary alcohol to an aldehyde while leaving the nitro group intact.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-Nitrobutanal** via oxidation.

## Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is a general procedure for the oxidation of primary alcohols to aldehydes using PCC and is expected to be applicable for the synthesis of **4-Nitrobutanal** from 4-nitrobutan-1-ol.

### Materials:

- 4-Nitrobutan-1-ol
- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)
- Silica gel

- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Stir bar
- Separatory funnel
- Rotary evaporator

**Procedure:**

- In a clean, dry round-bottom flask, dissolve 4-nitrobutan-1-ol (1.0 equivalent) in anhydrous dichloromethane.
- Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
- Wash the silica gel pad with additional diethyl ether.
- Combine the organic filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude **4-Nitrobutanal** can be further purified by flash column chromatography on silica gel if necessary.

## Analytical Characterization

A comprehensive analysis using various spectroscopic techniques is essential for the structural elucidation and purity assessment of **4-Nitrobutanal**. The following table summarizes the expected spectroscopic data based on the analysis of structurally similar compounds.[2]

| Technique           | Expected Data                                                                                                                                                                                  |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | $\delta$ (ppm): ~9.8 (t, 1H, -CHO), ~4.5 (t, 2H, -CH <sub>2</sub> NO <sub>2</sub> ), ~2.8 (m, 2H, -CH <sub>2</sub> CHO), ~2.2 (m, 2H, -CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -)      |
| <sup>13</sup> C NMR | $\delta$ (ppm): ~201 (-CHO), ~75 (-CH <sub>2</sub> NO <sub>2</sub> ), ~40 (-CH <sub>2</sub> CHO), ~20 (-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -)                                     |
| IR Spectroscopy     | $\nu$ (cm <sup>-1</sup> ): ~2950 (C-H stretch), ~2720, 2820 (aldehyde C-H stretch), ~1725 (C=O stretch), ~1550 (asymmetric NO <sub>2</sub> stretch), ~1380 (symmetric NO <sub>2</sub> stretch) |
| Mass Spectrometry   | m/z: 117 (M <sup>+</sup> ), fragments corresponding to the loss of NO <sub>2</sub> , CHO, and other characteristic fragments.                                                                  |

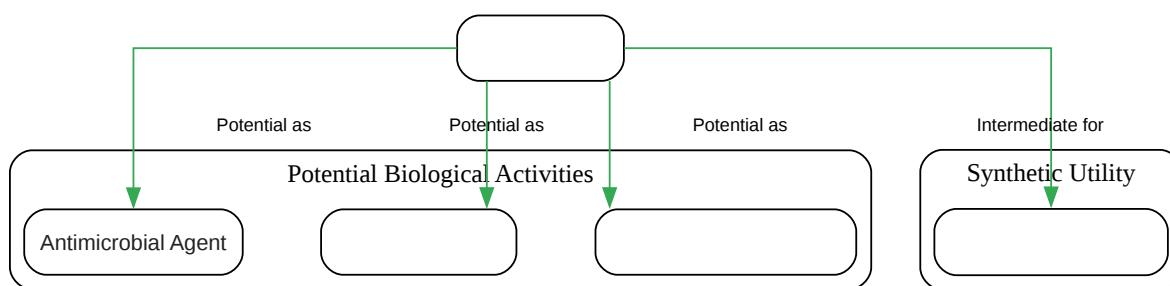
## Experimental Protocols for Spectroscopic Analysis

### 3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H and <sup>13</sup>C NMR: A sample of **4-Nitrobutanal** is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) and placed in an NMR tube. The spectra are acquired on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]

### 3.1.2. Infrared (IR) Spectroscopy

- A thin film of liquid **4-Nitrobutanal** is placed between two salt plates (e.g., NaCl or KBr). The sample is then analyzed using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum displays the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the functional groups.[2]


### 3.1.3. Mass Spectrometry (MS)

- A dilute solution of **4-Nitrobutanal** is introduced into the mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[2]

## Potential Biological and Pharmaceutical Applications

While specific biological activities of **4-Nitrobutanal** have not been extensively reported, the presence of the nitro group suggests potential for various pharmacological applications. Nitro compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3]

The nitro group can act as a pharmacophore and is present in several approved drugs. Its electron-withdrawing nature can influence the electronic properties of the molecule, potentially leading to interactions with biological targets.[3] The aldehyde group also provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for drug discovery screening.



[Click to download full resolution via product page](#)

Caption: Potential applications of **4-Nitrobutanal** in drug discovery.

## Conclusion

**4-Nitrobutanal** is a versatile chemical entity with significant potential as a building block in organic synthesis. This guide has provided a detailed overview of its properties, a proposed synthetic route with a detailed experimental protocol, and a summary of analytical methods for its characterization. While further research is needed to fully elucidate its biological activities, the presence of the nitroalkane functionality suggests that **4-Nitrobutanal** and its derivatives are promising candidates for future drug discovery and development programs.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Nitrobutanal | C4H7NO3 | CID 13154130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Nitrobutanal: Synthesis, Characterization, and Potential Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14455207#cas-number-and-molecular-formula-of-4-nitrobutanal]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)